Bromine-Driven Lipophilicity Advantage
5-(4-Bromophenyl)-2-methylpentan-2-ol exhibits a measured LogP of 3.54, compared to 2.78 for the non-halogenated analog 2-methyl-5-phenylpentan-2-ol (CAS 2979-70-6) . This ΔLogP of +0.76 represents a approximately 5.8-fold higher octanol/water partition coefficient, reflecting the significant lipophilicity contribution of the para-bromine substituent.
| Evidence Dimension | Lipophilicity (LogP, octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.54 (measured) |
| Comparator Or Baseline | 2-Methyl-5-phenylpentan-2-ol (CAS 2979-70-6): LogP = 2.78 (measured) |
| Quantified Difference | ΔLogP = +0.76 (approx. 5.8-fold higher partitioning into octanol) |
| Conditions | Experimentally determined LogP values; polar surface area identical at 20.23 Ų for both compounds |
Why This Matters
Higher LogP directly impacts organic-phase reaction partitioning, membrane permeability in biological assays, and chromatographic retention—making the brominated compound preferable when enhanced lipophilicity is required without altering the core scaffold.
